molecular formula C10H22O2 B008412 1,1-Dibutoxyethane CAS No. 871-22-7

1,1-Dibutoxyethane

Cat. No. B008412
CAS RN: 871-22-7
M. Wt: 174.28 g/mol
InChI Key: SWTCCCJQNPGXLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Dibutoxyethane has been efficiently conducted in both simulated moving-bed adsorptive reactors and fixed-bed adsorptive reactors, utilizing Amberlyst 15 as a catalyst. This process is noted for its competitiveness, efficiency, and environmental friendliness, indicating a potential for widespread industrial application due to its high productivity and low desorbent consumption (Graça et al., 2011).

Molecular Structure Analysis

While direct studies on the molecular structure of 1,1-Dibutoxyethane are not highlighted, related research on similar ethers and acetal derivatives suggests an interest in understanding their chemical framework and behavior in various conditions. These studies often focus on the synthesis and structure of related compounds, providing indirect insights into the molecular structure of ethers like 1,1-Dibutoxyethane.

Chemical Reactions and Properties

1,1-Dibutoxyethane participates in reactions under clean conditions, such as the oxidative cleavage of olefins to carboxylic acids using a 1,2-dibutoxyethane/O2 system. This process demonstrates the compound's role in facilitating green chemistry applications due to its functional group tolerance and applicability in large-scale synthesis (Ou et al., 2021).

Scientific Research Applications

  • Renewable Oxygenated Diesel Additives : Agirre et al. (2011) explored its production via catalytic reactive distillation, finding it beneficial as an oxygenated diesel additive derived from renewable sources (Agirre et al., 2011).

  • Diesel Blends Synthesis : Graça et al. (2010) synthesized 1,1-dibutoxyethane using Amberlyst-15 catalyst from butanol and acetaldehyde, indicating potential for diesel blend applications (Graça et al., 2010).

  • DNA and Human Histones Interaction : Loecken et al. (2009) investigated diepoxybutane, a related compound, for its ability to cross-link DNA to human histones, although it did not enhance mutagenesis in recombinant systems (Loecken et al., 2009).

  • Process Intensification in Chemical Production : Graça et al. (2011) also studied its synthesis in a fixed-bed adsorptive reactor, highlighting potential for process intensification in chromatographic reactors (Graça et al., 2011).

  • Hydroxyl-Terminated Polybutadiene-Urethane Systems : Consaga and French (1971) demonstrated that small proportions of low molecular weight diols, like 1,1-dibutoxyethane, can significantly alter mechanical properties in such systems, with a correlation between urethane concentration and mechanical properties (Consaga & French, 1971).

  • Sustainable Chemical Production : Graça et al. (2011) found the simulated moving-bed adsorptive reactor (SMBR) process to be efficient for producing 1,1-dibutoxyethane, pointing to its potential in sustainable chemical manufacturing (Graça et al., 2011).

  • Tissue Engineering Scaffolds : Henry et al. (2007) investigated a novel, slowly degrading polyester-urethane, suitable for tissue engineering due to its non-cytotoxic nature and favorable cell viability (Henry et al., 2007).

  • Green Fuel Production : Pereira et al. (2014) demonstrated the PermSMBR configuration's effectiveness for sustainable 1,1-dibutoxyethane production with minimal desorbent use (Pereira et al., 2014).

Safety And Hazards

1,1-Dibutoxyethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is categorized as a flammable liquid and has acute inhalation toxicity .

properties

IUPAC Name

1-(1-butoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTCCCJQNPGXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236125
Record name Acetaldehyde, dibutyl acetal
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibutoxyethane

CAS RN

871-22-7
Record name 1,1-Dibutoxyethane
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Record name Acetaldehyde, dibutyl acetal
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Record name 1,1-Dibutoxyethane
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Record name Acetaldehyde, dibutyl acetal
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Record name 1,1'-[ethylidenebis(oxy)]dibutane
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Record name 1,1-Dibutoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
NS Graça, LS Pais, VMTM Silva… - Chemical Engineering and …, 2011 - Elsevier
The synthesis of 1,1-dibutoxyethane was carried out in a simulated moving-bed pilot unit LICOSEP 12-26 (Novasep, France) with 12 columns packed with the commercial ion-exchange …
Number of citations: 36 www.sciencedirect.com
CSM Pereira, VMTM Silva, AE Rodrigues - … Engineering Research and …, 2014 - Elsevier
In this work, a new configuration of the simulated moving bed membrane reactor (PermSMBR) technology is presented, the coupled PermSMBR, where the tubular membranes are …
Number of citations: 10 www.sciencedirect.com
NS Graca, LS Pais, VMTM Silva… - Separation Science and …, 2011 - Taylor & Francis
The synthesis of 1,1-Dibutoxyethane in a fixed-bed adsorptive reactor using Amberlyst 15 was studied for the first time. The adsorption of non-reactive pairs was investigated …
Number of citations: 18 www.tandfonline.com
NS Graça, LS Pais, VMTM Silva… - Industrial & engineering …, 2010 - ACS Publications
The synthesis of 1,1-dibutoxyethane or acetaldehyde dibutylacetal was studied in a batch reactor by reacting butanol and acetaldehyde in a liquid phase, using Amberlyst-15 as the …
Number of citations: 41 pubs.acs.org
NS Graca, LS Pais, VMTM Silva… - Chemical engineering …, 2012 - Wiley Online Library
The effects of temperature on the synthesis of 1,1‐dibutoxyethane (DBE) in a fixed‐bed adsorptive reactor were studied by performing both adsorption/desorption and reaction/…
Number of citations: 9 onlinelibrary.wiley.com
NS Graça, LS Pais, VMTM Silva… - … on Chemical Reaction …, 2012 - bibliotecadigital.ipb.pt
The synthesis of 1,1-Dibutoxyethane was carried out in a Simulated Moving Bed pilot unit LICOSEP 12-26 (Novasep, France) with 12 columns packed with the commercial ionexchange …
Number of citations: 0 bibliotecadigital.ipb.pt
NABS Graça - 2012 - repositorio-aberto.up.pt
The general objective of the present work is the study of the synthesis of 1, 1-dibutoxyethane (DBE) from 1-butanol and acetaldehyde using the ion-exchange resin Amberlyst-15 as …
Number of citations: 0 repositorio-aberto.up.pt
PJ Elving, N Alpert, PE Tobias - Journal of the American Chemical …, 1950 - ACS Publications
Viscosities of 2-Methyl-3-butyn-2-ol and 1,1-Dibutoxyethane Page 1 March, 1950 Notes 140 trichlorosilane while the second step involves the addition of a molecule of trichlorosilane to …
Number of citations: 5 pubs.acs.org
J Ye, C Liu, Y Fu, S Peng, J Chang - Energy & Fuels, 2014 - ACS Publications
This paper reports a simultaneous catalytic esterification of acetic acid and alkylation of acetaldehyde using a silica sulfuric acid catalyst from 40 to 140 C. The results show that the …
Number of citations: 33 pubs.acs.org
CSM Pereira, AE Rodrigues - Catalysis today, 2013 - Elsevier
Acetals, as 1,1-diethoxyethane (DEE) and 1,1-dibutoxyethane (DBE), can be used as green oxygenates for diesel blending due to their capacity to reduce particulate matter emissions …
Number of citations: 24 www.sciencedirect.com

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